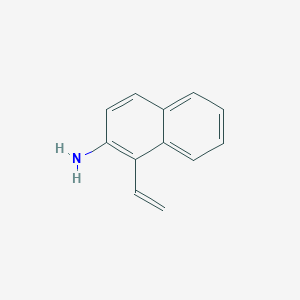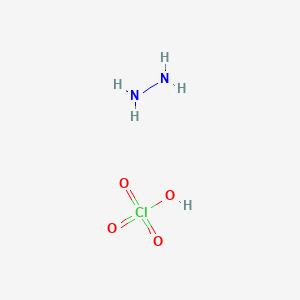
Hydrazine perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazine perchlorate is a chemical compound with the formula N₂H₄·HClO₄. It is a colorless solid that is highly soluble in water. This compound is known for its use in propellants and explosives due to its energetic properties. This compound is a powerful oxidizer and is often used in combination with other fuels to produce a high-energy output .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hydrazine perchlorate can be synthesized by reacting a cooled 20% solution of freebase hydrazine with an equimolar solution of aqueous perchloric acid. More concentrated reagents can also be used, although this is dangerous as concentrated hydrazine is very toxic .
Industrial Production Methods: The industrial production of hydrazine typically involves the Raschig process, the urea process, the ketazine process, and the hydrogen peroxide process. These methods generally involve the oxidation of ammonia with various oxidizing agents such as sodium hypochlorite or hydrogen peroxide .
Chemical Reactions Analysis
Types of Reactions: Hydrazine perchlorate undergoes several types of chemical reactions, including:
Reduction: Hydrazine acts as a strong reducing agent and can reduce various compounds under appropriate conditions.
Substitution: Hydrazine can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Oxidation: Strong heat or open flame.
Reduction: Hydrazine hydrate in the presence of catalysts such as palladium on carbon.
Substitution: Carbonyl compounds in the presence of hydrazine.
Major Products Formed:
Oxidation: Nitrogen gas, water, oxygen, and hydrogen chloride.
Reduction: Corresponding reduced compounds.
Substitution: Hydrazones.
Scientific Research Applications
Hydrazine perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: Hydrazine derivatives are studied for their potential antimicrobial and antitubercular activities.
Medicine: Hydrazine compounds are investigated for their potential use in pharmaceuticals.
Industry: Used in the production of rocket propellants and explosives due to its high-energy output.
Mechanism of Action
The mechanism of action of hydrazine perchlorate involves its decomposition into nitrogen gas, water, oxygen, and hydrogen chloride when subjected to strong heat or open flame. This decomposition reaction releases a significant amount of energy, making it useful in propellants and explosives . The molecular targets and pathways involved in its action are primarily related to its strong oxidizing and reducing properties .
Comparison with Similar Compounds
Ammonium perchlorate: Another powerful oxidizer used in solid rocket propellants.
Hydrazine: A strong reducing agent used in various chemical reactions and as a rocket propellant.
Ammonium dinitramide: A green propellant with similar applications in rocket propulsion.
Uniqueness: Hydrazine perchlorate is unique due to its combination of hydrazine and perchlorate, which gives it both strong reducing and oxidizing properties. This makes it highly energetic and suitable for use in propellants and explosives .
Properties
CAS No. |
13762-80-6 |
|---|---|
Molecular Formula |
ClH5N2O4 |
Molecular Weight |
132.50 g/mol |
IUPAC Name |
hydrazine;perchloric acid |
InChI |
InChI=1S/ClHO4.H4N2/c2-1(3,4)5;1-2/h(H,2,3,4,5);1-2H2 |
InChI Key |
HFPDJZULJLQGDN-UHFFFAOYSA-N |
Canonical SMILES |
NN.OCl(=O)(=O)=O |
Related CAS |
13812-39-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,1'-Biphenyl]-3-carboxylicacid, 4'-amino-3'-fluoro-](/img/structure/B14112762.png)
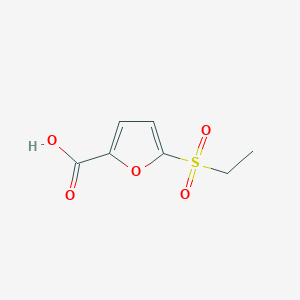
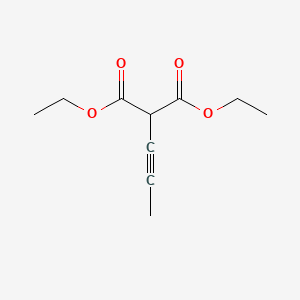
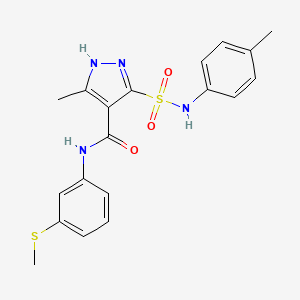
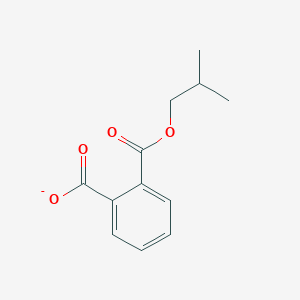
![1-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14112790.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112798.png)
![heptapotassium;[(2R,3R,4S,5R)-6-[(2S,3S,4R,5R)-3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-4,5-disulfonatooxyoxan-3-yl] sulfate](/img/structure/B14112810.png)
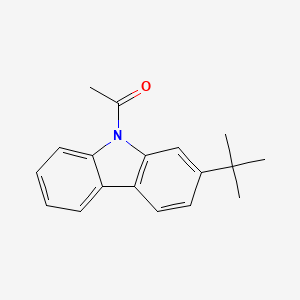

![2,2-[2-(4-Chlorophenyl)ethylidene]bis[4,4,5,5-tetramethyl-1,3,2-dioxaborolane]](/img/structure/B14112821.png)


